potassium;2,3,4,5-tetrahydroxypentanoate

Description

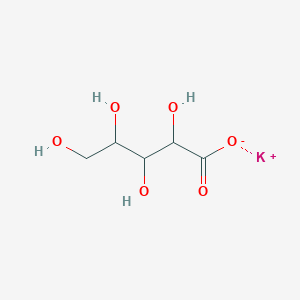

Potassium;2,3,4,5-tetrahydroxypentanoate (IUPAC name), also known as Potassium D-arabinonate or Potassium (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate, is a potassium salt derived from D-arabinonic acid. Key properties include:

- Molecular formula: C₅H₉KO₆

- Molecular weight: 204.22 g/mol

- CAS No.: 36232-89-0 (D-arabinonate)

- Stereochemistry: Three defined stereocenters at positions 2S, 3R, and 4R .

- Physical properties: Boiling point 584°C, flash point 321°C .

This compound is classified as a polyhydroxy carboxylate salt, characterized by four hydroxyl groups and a carboxylate anion, making it highly polar and water-soluble.

Structure

2D Structure

Properties

IUPAC Name |

potassium;2,3,4,5-tetrahydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMKJRYJAZFMNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891207 | |

| Record name | Arabinonic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36232-89-0 | |

| Record name | Arabinonic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036232890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabinonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arabinonic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium arabinonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of Protected Precursors

The hydrolysis of glycosides or ester-protected derivatives represents a viable route to 2,3,4,5-tetrahydroxypentanoic acid, which can subsequently be neutralized to form the potassium salt. For example, the acid-catalyzed hydrolysis of ribose-derived glycosides under reflux conditions has been demonstrated to yield pentose sugars . In one protocol, trifluoroacetic acid (TFA) in water at 120°C efficiently cleaves glycosidic bonds, as seen in the hydrolysis of Compound 1 to release aglycones . Applying similar conditions to a protected pentanoate ester (e.g., methyl 2,3,4,5-tetrahydroxypentanoate) would likely yield the free acid.

Key Steps:

-

Reagent: 2N aqueous TFA or HCl.

-

Conditions: Reflux at 120°C for 4–6 hours.

-

Workup: Extraction with ethyl acetate (EtOAc), followed by aqueous phase neutralization with potassium hydroxide (KOH).

Oxidation of Aldoses to Aldonic Acids

D-ribose and other pentoses can be oxidized to their corresponding aldonic acids using nitric acid or enzymatic catalysts. For instance, nitric acid-mediated oxidation of D-ribose produces D-ribonic acid (2,3,4,5-tetrahydroxypentanoic acid) . The resulting acid is then neutralized with KOH to form the potassium salt.

Optimized Protocol:

-

Oxidation: Dissolve D-ribose (10 g) in 50 mL of 20% HNO₃.

-

Reaction: Heat at 60°C for 24 hours under stirring.

-

Neutralization: Add KOH pellets until pH 7–8.

-

Purification: Concentrate under reduced pressure and recrystallize from ethanol/water.

Yield: ~65–70% (based on analogous aldonic acid syntheses) .

Neutralization and Purification Strategies

The preparation of potassium salts from carboxylic acids often involves precise stoichiometry and purification techniques. A patent detailing potassium tert-butoxide synthesis highlights critical factors for potassium salt formation:

-

Superfine KOH: Grinding potassium hydroxide (KOH) under liquid nitrogen produces a high-surface-area powder, enhancing reactivity during neutralization .

-

Azeotropic Distillation: Removing water via distillation with alkanes (e.g., n-pentane) ensures anhydrous conditions, improving salt purity .

Application to Potassium 2,3,4,5-Tetrahydroxypentanoate:

-

Neutralization: Add superfine KOH (1.1 eq) to 2,3,4,5-tetrahydroxypentanoic acid in tert-butanol.

-

Drying: Perform azeotropic distillation with cyclohexane at 85–100°C under 0.01–0.03 MPa .

-

Crystallization: Precipitate the salt by cooling to 0°C in tetrahydrofuran (THF) .

Comparative Analysis of Methods

Challenges and Innovations

-

Byproduct Formation: Over-oxidation during nitric acid treatment may produce dicarboxylic acids. Enzymatic oxidation using glucose oxidase offers a milder alternative but requires optimization .

-

Purification: The polar nature of the compound complicates crystallization. Reverse-phase chromatography or ion-exchange resins may enhance purity .

Chemical Reactions Analysis

Types of Reactions: potassium;2,3,4,5-tetrahydroxypentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Products can include various carboxylic acids or ketones.

Reduction: Products can include alcohols or other reduced forms of the compound.

Substitution: Products can include esters, ethers, or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Potassium; 2,3,4,5-tetrahydroxypentanoate is a chiral compound characterized by four hydroxyl groups and an aldehyde functional group. Its molecular formula is , and it is highly soluble in water. The stereochemistry of this compound plays a crucial role in its biological activity and interactions with enzymes.

Biochemistry

- Metabolic Pathways : Potassium D-ribose is integral to carbohydrate metabolism. It participates in the pentose phosphate pathway, crucial for nucleotide synthesis and cellular energy production.

- Building Block for Synthesis : It serves as a precursor in the synthesis of ribonucleosides and other biologically active compounds. Its unique structure allows for various chemical modifications.

Medicine

- Therapeutic Potential : Research indicates that potassium D-ribose supplementation can enhance ATP levels in cardiac tissues during ischemia-reperfusion injury, improving cardiac function in patients with ischemic heart disease.

- Chronic Fatigue Syndrome : Clinical trials have shown that D-ribose supplementation significantly alleviates symptoms of chronic fatigue syndrome and fibromyalgia by improving energy metabolism.

- Athletic Performance : Athletes have reported enhanced recovery post-exercise when using D-ribose due to its role in ATP resynthesis.

Industrial Applications

- Biodegradable Polymers : Potassium D-ribose is utilized in the production of environmentally friendly materials, contributing to sustainable practices in the chemical industry.

- Microbial Fermentation : Industrial processes often employ microbial fermentation methods to produce potassium D-ribose from renewable resources, highlighting its potential for sustainable production.

Cardiac Function Improvement

A study demonstrated that patients with ischemic heart disease who received D-ribose supplementation showed improved cardiac function due to increased ATP levels during periods of reduced blood flow.

Chronic Fatigue Syndrome

In a clinical trial involving individuals with chronic fatigue syndrome, participants experienced significant reductions in fatigue levels after receiving D-ribose supplements over a specified period.

Enhanced Athletic Recovery

Research indicated that athletes who supplemented with D-ribose experienced faster recovery times after intense exercise sessions, attributed to improved ATP production and metabolic efficiency.

Mechanism of Action

The mechanism of action of arabinonic acid, potassium salt (1:1) involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in sugar metabolism, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Potassium Salts of Tetrahydroxypentanoic Acid Isomers

Key Differences :

- Stereochemistry: Variations in hydroxyl group positions affect solubility and biological activity. For example, D-arabinonate’s 2S,3R,4R configuration may enhance hydrogen bonding compared to D-lyxonate .

- Synthetic Accessibility: D-arabinonate is more commonly synthesized due to its natural occurrence in plant gums .

Potassium Salts of Carboxy-Substituted Analogs

Key Differences :

Ethyl Esters and Derivatives

Key Differences :

Chlorinated Aromatic Compounds (Contrast)

Key Differences :

- Solubility: Potassium D-arabinonate is water-soluble due to ionic and hydroxyl groups, whereas chlorinated biphenyls are lipophilic .

- Toxicity: Chlorinated compounds are persistent environmental pollutants, while potassium salts like D-arabinonate exhibit low acute toxicity (e.g., D-glucarate LD₅₀ >2360 mg/kg in rats) .

Biological Activity

Potassium 2,3,4,5-tetrahydroxypentanoate, also known as potassium lyxose, is a chiral compound derived from pentose sugars that has garnered attention for its diverse biological activities. This article explores its biochemical roles, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Potassium 2,3,4,5-Tetrahydroxypentanoate

Potassium 2,3,4,5-tetrahydroxypentanoate is characterized by multiple hydroxyl groups and an aldehyde functional group. Its chemical structure allows for significant interactions in biological systems, influencing various metabolic pathways. The compound is primarily studied for its roles in carbohydrate metabolism and potential therapeutic properties.

The biological activity of potassium 2,3,4,5-tetrahydroxypentanoate is attributed to its ability to interact with enzymes and receptors within the body. The hydroxyl groups facilitate hydrogen bonding with active sites on enzymes, modulating their activity and influencing metabolic processes. Additionally, the aldehyde group can participate in nucleophilic addition reactions, further enhancing its biological interactions.

1. Metabolic Pathways

Potassium 2,3,4,5-tetrahydroxypentanoate plays a crucial role in carbohydrate metabolism. It is involved in various biochemical pathways that regulate energy production and utilization within cells. Studies indicate that it may enhance glycolytic pathways and influence the synthesis of other essential biomolecules .

2. Antioxidant Properties

Research has demonstrated that potassium 2,3,4,5-tetrahydroxypentanoate exhibits antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with various diseases .

3. Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic effects in several contexts:

- Cancer Research : Preliminary studies suggest that it may have anti-cancer properties by inhibiting tumor cell proliferation .

- Immunomodulation : It has been shown to activate specific immune cells (MAIT cells), which play a vital role in the body's defense against infections .

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases .

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant effects of mucilage containing potassium 2,3,4,5-tetrahydroxypentanoate extracted from plant leaves. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls[ -

Cancer Cell Proliferation :

In vitro studies on cancer cell lines demonstrated that potassium 2,3,4,5-tetrahydroxypentanoate c

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity potassium 2,3,4,5-tetrahydroxypentanoate in laboratory settings?

- Methodological Answer : The synthesis of potassium 2,3,4,5-tetrahydroxypentanoate can be achieved via enzymatic oxidation or chemical carboxylation of sugar-derived precursors. For instance, oxidation of D-glucuronic acid followed by neutralization with potassium hydroxide yields the potassium salt. Purification involves recrystallization from aqueous ethanol to remove unreacted intermediates. Analytical validation via NMR (¹H/¹³C) and LC-MS is critical to confirm stereochemical integrity and purity (>98%) .

Q. Which analytical techniques are recommended for characterizing the structural integrity of potassium 2,3,4,5-tetrahydroxypentanoate in aqueous solutions?

- Methodological Answer : A combination of HPLC-MS/MS (with electrospray ionization in negative mode) and ion-pair chromatography is effective for quantifying the compound and detecting degradation products. For structural confirmation, use ¹H-NMR (D₂O, 500 MHz) to resolve hydroxyl and carboxyl proton signals, complemented by FTIR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹). Internal standards like deuterated analogs (e.g., HNE-MA-d3) improve quantification accuracy in complex matrices .

Q. What are the recommended storage conditions to prevent degradation of potassium 2,3,4,5-tetrahydroxypentanoate?

- Methodological Answer : Store the compound in amber glass vials at 4°C under inert gas (argon or nitrogen) to minimize oxidation and hygroscopic degradation. Avoid rubber stoppers (use PTFE-lined caps) due to redox interactions, as seen with potassium permanganate . Lyophilized forms are stable for >6 months at -20°C when desiccated.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data (e.g., LD₅₀ variations) for this compound across experimental models?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., rat oral LD₅₀ >2360 mg/kg vs. lower values in other studies) may arise from differences in administration routes, vehicle solubility, or metabolic variability. Standardize protocols using OECD Guidelines 423/425, including fasting periods and controlled vehicle delivery (e.g., aqueous vs. lipid-based). Pair in vivo studies with in vitro hepatocyte assays to assess metabolic stability and organ-specific toxicity .

Q. What experimental design considerations are critical for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using DOE (Design of Experiments) principles:

- pH Range : Test 2.0–9.0 (simulating gastrointestinal and physiological conditions).

- Temperature : 25°C (ambient), 40°C (stress), and 4°C (storage).

- Analytical Endpoints : Quantify degradation products (e.g., decarboxylated derivatives) via LC-MS/MS with multiple reaction monitoring (MRM). Use potassium phosphate buffers (pH 6–8) to minimize metal-catalyzed oxidation .

Q. How does potassium 2,3,4,5-tetrahydroxypentanoate interact with oxidative stress biomarkers in in vitro models, and how can these interactions be quantitatively assessed?

- Methodological Answer : The compound’s antioxidant activity can be evaluated by measuring its effect on biomarkers like 8-isoprostaglandin F2α (8-PGF2α) and malondialdehyde (MDA) in cell lines (e.g., HepG2). Use solid-phase extraction (SPE) coupled with HPLC-MS/MS for simultaneous quantification of 16+ biomarkers. Include isotopically labeled internal standards (e.g., 8-PGF2α-d4) to correct for matrix effects and recovery variability .

Q. What strategies differentiate the compound’s direct biochemical effects from artifacts introduced during sample preparation in metabolic studies?

- Methodological Answer : To avoid artifacts:

- Sample Handling : Snap-freeze biological samples in liquid nitrogen and avoid repeated freeze-thaw cycles.

- SPE Protocols : Use mixed-mode sorbents (e.g., C18/SCX) to retain the compound and exclude interfering metabolites.

- Blanks and Controls : Run process blanks (matrix without analyte) and spike-and-recovery experiments with stable isotopes (e.g., HNE-GSH-d3) to validate extraction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.